![molecular formula C24H20ClN3O4S B2614645 N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403720-16-1](/img/no-structure.png)

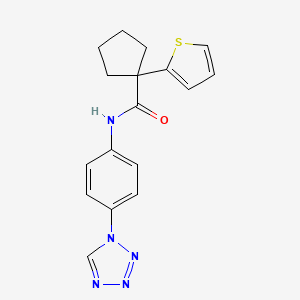

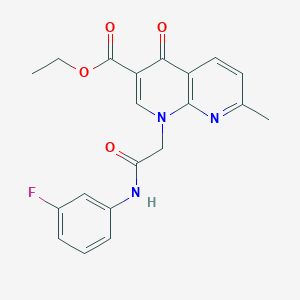

N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

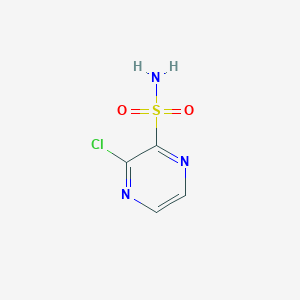

The compound is a derivative of quinazoline, a class of organic compounds with a wide range of pharmacological activities . It contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound also has various substituents, including a 4-chlorophenyl group, a 2,5-dimethoxyphenyl group, and a carboxamide group .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Synthesis Pathways : A range of quinazoline derivatives has been synthesized using different chemical reactions, showcasing the versatility and potential modifications that can enhance biological activities. For instance, compounds have been synthesized that show potential as antimicrobial agents against a variety of bacterial and fungal strains, indicating the broad-spectrum application of quinazoline derivatives in combating infectious diseases (Desai, Dodiya, & Shihora, 2011) Desaietal.,2011.

Antimicrobial and Antifungal Activities : Several studies have synthesized quinazoline derivatives and evaluated their antimicrobial and antifungal activities. For example, new compounds have been shown to possess significant antibacterial and antifungal activities, highlighting the potential of quinazoline derivatives as lead compounds for developing new antimicrobial agents (Siddiqui, Abbasi, et al., 2014) Siddiquietal.,2014.

Antitumor Activity : Quinazoline derivatives have been investigated for their cytotoxic activities against various cancer cell lines. The structure-activity relationship studies indicate that certain substitutions on the quinazoline core can enhance antitumor activity, providing a basis for the development of novel anticancer drugs (Deady, Rodemann, et al., 2003) Deadyetal.,2003.

Enzyme Inhibition : Research into quinazoline derivatives has also explored their potential as enzyme inhibitors, which can be applied in the treatment of various diseases by targeting specific enzymatic pathways. The inhibition of enzymes such as thymidylate synthase by quinazoline derivatives suggests their utility in designing drugs for diseases where enzyme activity is dysregulated (Gangjee, Mavandadi, et al., 1996) Gangjeeetal.,1996.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 4-chlorobenzylamine with 2,5-dimethoxybenzaldehyde to form the corresponding imine. The imine is then reacted with thiourea to form the thiosemicarbazone, which is cyclized with formic acid to form the quinazoline ring. The resulting quinazoline is then reacted with chloroacetyl chloride to form the chloroacetamide, which is then reacted with the amine to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2,5-dimethoxybenzaldehyde", "thiourea", "formic acid", "chloroacetyl chloride" ], "Reaction": [ "4-chlorobenzylamine + 2,5-dimethoxybenzaldehyde -> imine", "imine + thiourea -> thiosemicarbazone", "thiosemicarbazone + formic acid -> quinazoline", "quinazoline + chloroacetyl chloride -> chloroacetamide", "chloroacetamide + amine -> N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] } | |

Número CAS |

403720-16-1 |

Fórmula molecular |

C24H20ClN3O4S |

Peso molecular |

481.95 |

Nombre IUPAC |

N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C24H20ClN3O4S/c1-31-17-8-10-21(32-2)20(12-17)28-23(30)18-9-5-15(11-19(18)27-24(28)33)22(29)26-13-14-3-6-16(25)7-4-14/h3-12H,13H2,1-2H3,(H,26,29)(H,27,33) |

Clave InChI |

DRFHUAWXQHWKBD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one trifluoroacetic acid](/img/structure/B2614565.png)

![N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2614567.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2614573.png)

![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2614583.png)